molecular formula C14H16N2O2 B2489732 1-{[(1,3-Benzoxazol-2-yl)amino]methyl}cyclohex-2-en-1-ol CAS No. 2379978-75-1

1-{[(1,3-Benzoxazol-2-yl)amino]methyl}cyclohex-2-en-1-ol

Cat. No.: B2489732
CAS No.: 2379978-75-1
M. Wt: 244.294
InChI Key: RVNPUMPQBFIUTF-UHFFFAOYSA-N
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Description

1-{[(1,3-Benzoxazol-2-yl)amino]methyl}cyclohex-2-en-1-ol is a complex organic compound that features a benzoxazole moiety linked to a cyclohexenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(1,3-Benzoxazol-2-yl)amino]methyl}cyclohex-2-en-1-ol typically involves the condensation of 2-aminophenol with aldehydes to form benzoxazole derivatives . This reaction can be catalyzed by various agents, including pent-ethylene diammonium pentachloro bismuth under solvent-free conditions . The reaction conditions are generally mild, often carried out at room temperature, making the process efficient and environmentally friendly.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{[(1,3-Benzoxazol-2-yl)amino]methyl}cyclohex-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The benzoxazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoxazole ketones, while reduction could produce benzoxazole alcohols.

Scientific Research Applications

1-{[(1,3-Benzoxazol-2-yl)amino]methyl}cyclohex-2-en-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-{[(1,3-Benzoxazol-2-yl)amino]methyl}cyclohex-2-en-1-ol exerts its effects involves its interaction with specific molecular targets. The benzoxazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or activating specific pathways. This interaction can lead to a range of biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

  • 5-Amino-2-(1,3-benzoxazol-2-yl)phenol
  • 1-(4-Methyl-1,3-benzoxazol-2-yl)methanamine hydrochloride

Comparison: While other benzoxazole derivatives may share some biological activities, the specific structure of this compound allows for unique interactions and effects .

Properties

IUPAC Name

1-[(1,3-benzoxazol-2-ylamino)methyl]cyclohex-2-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c17-14(8-4-1-5-9-14)10-15-13-16-11-6-2-3-7-12(11)18-13/h2-4,6-8,17H,1,5,9-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNPUMPQBFIUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)(CNC2=NC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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